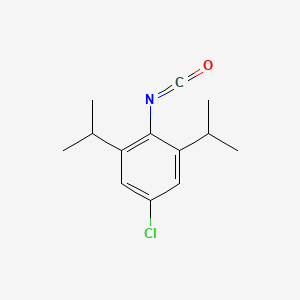
5-CHLORO-2-ISOCYANATO-1,3-DIISOPROPYLBENZENE
Cat. No. B8744343
Key on ui cas rn:
63520-60-5
M. Wt: 237.72 g/mol
InChI Key: LYAWGVFUGRUFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06433009B1
Procedure details


To a stirred solution of 2-(3-aminosulfonylphenyl)-propan-2-ol (26.5 grams) in tetrahydrofuran was added sodium hydride (5.2 grams of a 60% dispersion in mineral oil) in several portions. Once hydrogen evolution had subsided, 4-chloro-2,6-diisopropylphenylisocyanate (30.8 grams) was added in one portion, and the resulting mixture was heated to reflux for twelve hours. The mixture was then cooled to room temperature and concentrated in vacuo. The resulting foam was dissolved in water, made basic with 1N sodium hydroxide and extracted with two portions of a 1:1 ration of ether/hexane. The aqueous layer was acidified with 1N hydrochloric acid, and the resulting white solid was filtered, washed with water and dried. This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane afforded the title compound, melting point 160.5-162.0° C.





Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([C:11]([OH:14])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:10]=1)(=[O:4])=[O:3].[H-].[Na+].[H][H].[Cl:19][C:20]1[CH:25]=[C:24]([CH:26]([CH3:28])[CH3:27])[C:23]([N:29]=[C:30]=[O:31])=[C:22]([CH:32]([CH3:34])[CH3:33])[CH:21]=1>O1CCCC1>[Cl:19][C:20]1[CH:21]=[C:22]([CH:32]([CH3:34])[CH3:33])[C:23]([NH:29][C:30]([NH:1][S:2]([C:5]2[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([OH:14])([CH3:12])[CH3:13])[CH:6]=2)(=[O:3])=[O:4])=[O:31])=[C:24]([CH:26]([CH3:28])[CH3:27])[CH:25]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NS(=O)(=O)C=1C=C(C=CC1)C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
30.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C(=C1)C(C)C)N=C=O)C(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for twelve hours
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting foam was dissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with two portions of a 1:1 ration of ether/hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting white solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This afforded 50 grams of a white solid which was recrystallized from wet ethyl acetate/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C(=C1)C(C)C)NC(=O)NS(=O)(=O)C1=CC(=CC=C1)C(C)(C)O)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
